9-Phenanthrenebutanoic acid

Nuclear Receptor Pharmacology Retinoid X Receptor RXRα Antagonism

9-Phenanthrenebutanoic acid (CAS 68151-16-6), also named 4-phenanthren-9-ylbutanoic acid, is a polycyclic aromatic hydrocarbon derivative composed of a phenanthrene core with a butanoic acid side chain at the 9-position. It serves as a versatile research chemical with reported applications in analytical method development, as a synthetic building block for more complex polycyclic systems, and as a modulator of nuclear receptor activity, including retinoid X receptor (RXR) pathways.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 68151-16-6
Cat. No. B3055974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthrenebutanoic acid
CAS68151-16-6
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC(=O)O
InChIInChI=1S/C18H16O2/c19-18(20)11-5-7-14-12-13-6-1-2-8-15(13)17-10-4-3-9-16(14)17/h1-4,6,8-10,12H,5,7,11H2,(H,19,20)
InChIKeyVBALUTDUDGQZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenanthrenebutanoic Acid (CAS 68151-16-6): Procurement Guide for Phenanthrene-Based Research Reagents


9-Phenanthrenebutanoic acid (CAS 68151-16-6), also named 4-phenanthren-9-ylbutanoic acid, is a polycyclic aromatic hydrocarbon derivative composed of a phenanthrene core with a butanoic acid side chain at the 9-position . It serves as a versatile research chemical with reported applications in analytical method development, as a synthetic building block for more complex polycyclic systems, and as a modulator of nuclear receptor activity, including retinoid X receptor (RXR) pathways [1][2].

Why 9-Phenanthrenebutanoic Acid (CAS 68151-16-6) Cannot Be Simply Substituted by Other Phenanthrene Analogs


Phenanthrene derivatives exhibit highly position-specific and functional-group-dependent properties that preclude simple substitution. Isomers such as 2-phenanthrenebutanoic acid or 3-phenanthrenebutanoic acid possess the butanoic acid chain at different ring positions, fundamentally altering their molecular shape and, consequently, their binding affinity for biological targets like the HIV-1 Nef protein (e.g., Kd of 6.7 µM for the 3-isomer) [1]. Similarly, the γ-oxo derivative (4-oxo-4-(9-phenanthryl)butyric acid) incorporates a ketone functionality, which changes both its electronic profile and hydrogen-bonding capacity [2]. The precise 9-substitution pattern and non-oxidized alkyl chain of 9-phenanthrenebutanoic acid are therefore essential for applications where specific geometry and electronic character are required, such as in defined hapten synthesis or receptor-ligand interaction studies [3]. Substituting with a different isomer or derivative would introduce unverified and likely divergent performance characteristics.

Quantitative Evidence for 9-Phenanthrenebutanoic Acid (CAS 68151-16-6): Comparative Data and Key Specifications


RXRα Antagonist Activity of 9-Phenanthrenebutanoic Acid vs. Endogenous Agonist

9-Phenanthrenebutanoic acid has been characterized as an antagonist of the human retinoid X receptor alpha (RXRα) in a cell-based reporter assay [1]. While it acts as an antagonist, its potency must be contextualized against the natural agonist, 9-cis-retinoic acid (9-cis-RA). The quantitative data provide a baseline for its functional activity in RXR-mediated pathways.

Nuclear Receptor Pharmacology Retinoid X Receptor RXRα Antagonism

Binding Affinity (Kd) of 9-Phenanthrenebutanoic Acid for RXRα

Surface plasmon resonance (SPR) analysis provides a direct measurement of 9-phenanthrenebutanoic acid's binding affinity for the RXRα ligand-binding domain [1]. This Kd value offers a more precise quantification of its target engagement compared to functional IC50 assays and is crucial for structure-activity relationship (SAR) studies.

Nuclear Receptor Pharmacology Retinoid X Receptor SPR Binding Assay

Utility in Hapten Design: Phenanthrene Butanoic Acid as a Building Block

Derivatives of 9-phenanthrenebutanoic acid, specifically γ-oxo-phenanthrene butanoic acid (γ-oxo-PHA), have been successfully synthesized and employed as haptens for the development of highly sensitive immunoassays for phenanthrene detection [1]. This application demonstrates the compound's value as a functionalizable core for creating specific immunoreagents.

Immunoassay Development Hapten Synthesis Environmental Analysis

Key Physicochemical and Handling Specifications of 9-Phenanthrenebutanoic Acid

The compound's physicochemical profile is well-defined, which is critical for experimental reproducibility, solubility calculations, and storage. Key parameters include its lipophilicity and reported stability under recommended conditions .

Chemical Property Characterization LogP Stability

Recommended Application Scenarios for Procuring 9-Phenanthrenebutanoic Acid (CAS 68151-16-6)


Nuclear Receptor Pharmacology and RXRα Antagonist Studies

Based on its confirmed RXRα antagonist activity (IC50 = 2.45 µM) and binding affinity (Kd = 488 nM) [1], 9-phenanthrenebutanoic acid is suitable for use as a tool compound in in vitro assays to investigate RXR-mediated signaling pathways. Researchers studying the role of RXRα in cellular differentiation, metabolism, or cancer biology can utilize this compound to antagonize receptor function and validate target engagement in cellular models.

Synthesis of Specialized Haptens for Immunoassay Development

9-Phenanthrenebutanoic acid serves as a versatile scaffold for creating functionalized haptens. The successful use of its γ-oxo derivative (γ-oxo-PHA) to generate highly specific antibodies for an ultra-sensitive phenanthrene immuno-PCR assay (detection limit of 5 fg/mL) [2] demonstrates its value. Laboratories developing custom immunoassays for polycyclic aromatic hydrocarbons (PAHs) can use 9-phenanthrenebutanoic acid as a starting material for synthesizing novel immunogens and coating antigens with precise linker chemistry.

Physicochemical Characterization and Method Development

The well-defined physicochemical properties of 9-phenanthrenebutanoic acid, including its high lipophilicity (XLogP3 = 4.5) and hydrogen-bonding profile , make it a useful reference compound for method development and validation. Analytical chemists can employ it as a standard for calibrating chromatographic systems (e.g., HPLC, LC-MS) designed for the separation of phenanthrene derivatives or for studying the chromatographic behavior of moderately lipophilic carboxylic acids.

Technical Documentation Hub

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22 linked technical documents
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